2-(Difluoromethylthio)ethanol
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Overview
Description
2-((Difluoromethyl)thio)ethanol is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)thio)ethanol typically involves the introduction of the difluoromethylthio group to an ethanol derivative. One common method is the nucleophilic deoxydifluoromethylthiolation of activated aliphatic alcohols using reagents such as 2-((difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium triflate. This reaction is catalyzed by silver(I) triflate, which stabilizes the in situ-generated anion and facilitates the substitution reaction .
Industrial Production Methods
Industrial production methods for 2-((Difluoromethyl)thio)ethanol are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or tosylates can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of difluoromethylthio derivatives.
Scientific Research Applications
2-((Difluoromethyl)thio)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and hydrophobicity
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)thio)ethanol involves its interaction with various molecular targets. The difluoromethylthio group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can form hydrogen bonds and participate in other non-covalent interactions, making it a valuable moiety in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
2-((Trifluoromethyl)thio)ethanol: Similar in structure but with an additional fluorine atom, leading to different electronic and steric properties.
2-((Methylthio)ethanol: Lacks the fluorine atoms, resulting in significantly different chemical behavior and reactivity.
2-((Ethylthio)ethanol: Another analog with different alkyl groups, affecting its physical and chemical properties.
Uniqueness
2-((Difluoromethyl)thio)ethanol is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C3H6F2OS |
---|---|
Molecular Weight |
128.14 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)ethanol |
InChI |
InChI=1S/C3H6F2OS/c4-3(5)7-2-1-6/h3,6H,1-2H2 |
InChI Key |
CZMCLEYTQXWWHX-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(F)F)O |
Origin of Product |
United States |
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